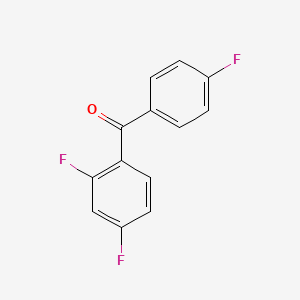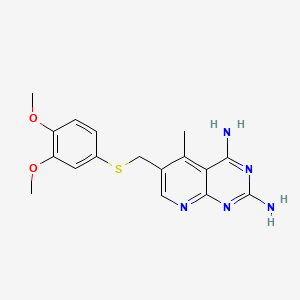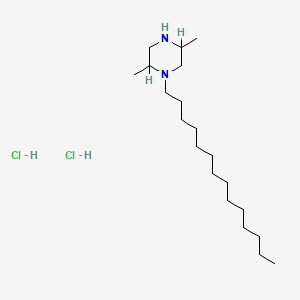
Ast7NQ1gie
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ast7NQ1gie, also known as 2,4-decadien-1-ol acetate, (2E,4E)-, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-decadien-1-ol acetate, (2E,4E)-, involves several steps. One common method is the esterification of 2,4-decadien-1-ol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the alcohol to the ester.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
2,4-decadien-1-ol acetate, (2E,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the acetate group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields aldehydes or acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-decadien-1-ol acetate, (2E,4E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the production of various consumer products.
Wirkmechanismus
The mechanism of action of 2,4-decadien-1-ol acetate, (2E,4E)-, involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-decadien-1-ol acetate, (2E,4E)-, can be compared with other similar compounds such as:
2,4-decadien-1-ol: This compound lacks the acetate group and has different chemical properties and applications.
2,4-decadien-1-ol acetate, (2Z,4E)-: This isomer has a different configuration at one of the double bonds, leading to variations in its reactivity and uses.
2,4-decadien-1-ol acetate, (2E,4Z)-: Another isomer with distinct properties due to the different arrangement of double bonds.
The uniqueness of 2,4-decadien-1-ol acetate, (2E,4E)-, lies in its specific configuration, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
118026-67-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(2E,4E)-deca-2,4-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-10H,3-6,11H2,1-2H3/b8-7+,10-9+ |
InChI-Schlüssel |
TUASDYMRVFFGLF-XBLVEGMJSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/COC(=O)C |
Kanonische SMILES |
CCCCCC=CC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



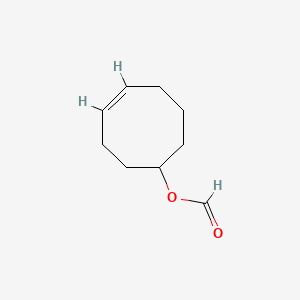
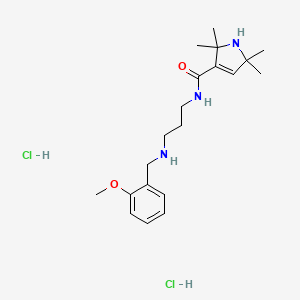

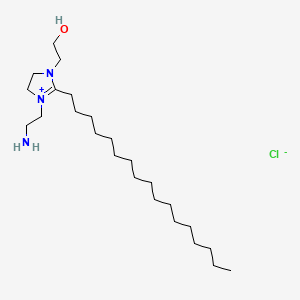
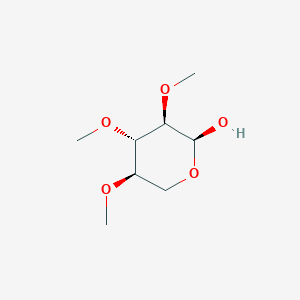


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
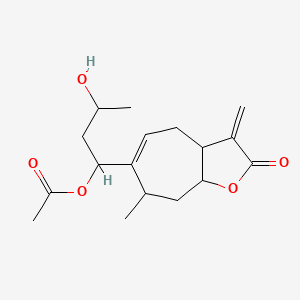
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
